![molecular formula C16H14N4O5 B3842004 N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B3842004.png)
N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide
Overview
Description
N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide, commonly known as NPHC, is a chemical compound that has gained significant attention in the field of scientific research. It is a hydrazide derivative of the anti-tuberculosis drug isoniazid and has been found to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of NPHC is not fully understood. However, it has been proposed that NPHC exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, NPHC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. NPHC has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
NPHC has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. NPHC has also been shown to inhibit the production of inflammatory mediators by suppressing the activity of COX-2. Additionally, NPHC has been found to possess antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
NPHC has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, there are also some limitations associated with the use of NPHC in lab experiments. For example, the exact mechanism of action of NPHC is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, NPHC has been found to be toxic at high concentrations, which limits its use in certain experiments.
Future Directions
There are several future directions for research on NPHC. One potential direction is to further investigate the mechanism of action of NPHC. This could involve studies to identify the specific enzymes and proteins that are targeted by NPHC. Another potential direction is to explore the potential use of NPHC as a drug candidate for the treatment of various diseases. This could involve studies to determine the efficacy and safety of NPHC in preclinical and clinical trials. Additionally, there is a need for further studies to optimize the synthesis method of NPHC and to develop new analogs with improved biological activities.
Scientific Research Applications
NPHC has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. NPHC has been used as a potential drug candidate for the treatment of various diseases such as cancer, tuberculosis, and inflammatory disorders.
properties
IUPAC Name |
N-[4-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c1-10(21)17-13-6-2-11(3-7-13)15(22)18-19-16(23)12-4-8-14(9-5-12)20(24)25/h2-9H,1H3,(H,17,21)(H,18,22)(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHJQCVXBVHYDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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